molecular formula C6H3BrClNO B047046 5-Bromonicotinoyl chloride CAS No. 39620-02-5

5-Bromonicotinoyl chloride

Cat. No. B047046
CAS RN: 39620-02-5
M. Wt: 220.45 g/mol
InChI Key: FMDREJRIXNEGEG-UHFFFAOYSA-N
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Patent
US07728131B2

Procedure details

To 5.00 g of 5-bromonicotinic acid, 74 ml of thionyl chloride was added and the mixture was heated at reflux for 6 hours. After the solvent was distilled off under reduced pressure, the crystal was washed with diisopropyl ether and collected by filtration to obtain 4.09 g of the objective compound as colorless crystals.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
74 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7](O)=[O:8].S(Cl)([Cl:13])=O>>[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([Cl:13])=[O:8]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=NC=C(C(=O)O)C1
Name
Quantity
74 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
DISTILLATION
Type
DISTILLATION
Details
After the solvent was distilled off under reduced pressure
WASH
Type
WASH
Details
the crystal was washed with diisopropyl ether
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC=C(C(=O)Cl)C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.09 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.